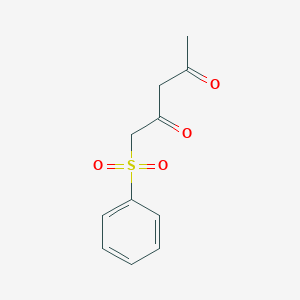

1-(Phenylsulfonyl)pentane-2,4-dione

Description

1-(Phenylsulfonyl)pentane-2,4-dione is a β-diketone derivative featuring a phenylsulfonyl substituent at the 1-position of the pentane-2,4-dione backbone. This structural modification introduces significant electronic and steric effects due to the electron-withdrawing nature of the sulfonyl group, which distinguishes it from simpler alkyl or halogenated analogs. The compound is of interest in organic synthesis, particularly in condensation reactions and as a precursor for heterocyclic compounds. Its applications span pharmaceuticals, agrochemicals, and materials science, though specific toxicity and handling precautions (similar to pentane-2,4-dione derivatives) must be observed .

Properties

CAS No. |

6338-86-9 |

|---|---|

Molecular Formula |

C11H12O4S |

Molecular Weight |

240.28 g/mol |

IUPAC Name |

1-(benzenesulfonyl)pentane-2,4-dione |

InChI |

InChI=1S/C11H12O4S/c1-9(12)7-10(13)8-16(14,15)11-5-3-2-4-6-11/h2-6H,7-8H2,1H3 |

InChI Key |

LNUFRWSIOWEPJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)CS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)pentane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of pentane-2,4-dione with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the sulfonyl chloride group by the diketone.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Solvent selection and reaction optimization are crucial for maximizing product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)pentane-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The diketone moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can react with the diketone under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted diketone derivatives.

Scientific Research Applications

1-(Phenylsulfonyl)pentane-2,4-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and proteins. The phenylsulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The diketone moiety can participate in keto-enol tautomerism, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following sections compare 1-(phenylsulfonyl)pentane-2,4-dione with key derivatives of pentane-2,4-dione, focusing on electronic effects, reactivity, physicochemical properties, and biological interactions.

Substituent Effects on Hydrogen Bonding and Acidity

- 1,1,1-Trifluoropentane-2,4-dione : Fluorination introduces hydrogen bond acidity (α-H acidity) via electron-withdrawing effects, altering solubility and reactivity in protic solvents .

- This compound: The sulfonyl group enhances acidity at the α-position compared to the parent compound, similar to fluorinated analogs. However, its bulkiness may reduce enolization efficiency, affecting coordination chemistry and tautomeric equilibria.

Reactivity in Condensation Reactions

- Pentane-2,4-dione: Widely used in Knoevenagel and Claisen condensations. Reacts with α-haloketones to form heterocyclic systems (e.g., compounds 11a,b and 12a-f in ) .

- 3-Chloropentane-2,4-dione : The chloro substituent increases electrophilicity at the α-carbon, accelerating nucleophilic attack in cyclocondensation reactions .

- However, steric hindrance may limit reactivity with bulky substrates.

Physicochemical Properties

| Compound | Solubility (Polar Solvents) | LogP (Octanol-Water) | Melting Point (°C) |

|---|---|---|---|

| Pentane-2,4-dione | High | 0.34 | -23 |

| 1,1,1-Trifluoropentane-2,4-dione | Moderate | 1.12 | 15–17 |

| This compound (Predicted) | Low in water, high in DMSO/CHCl₃ | ~2.5 | 80–85 (estimated) |

Notes:

- The sulfonyl group reduces water solubility compared to the parent compound but enhances lipophilicity, favoring non-polar solvents .

- Fluorinated derivatives exhibit intermediate solubility due to balanced polarity and hydrophobicity .

Toxicity and Handling

- Pentane-2,4-dione : Acute exposure causes respiratory irritation, nausea, and CNS effects; chronic exposure may pose mutagenic risks .

- This compound (Predicted) : Likely shares similar hazards (e.g., skin irritation, CNS effects) due to the β-diketone core. The sulfonyl group may introduce additional toxicity pathways, necessitating rigorous handling protocols .

Key Research Findings

Synthetic Utility : Fluorinated and sulfonylated β-diketones are preferred in metal coordination and heterocyclic synthesis due to their enhanced stability and tunable electronic profiles .

Structural Insights : X-ray studies of chroman-2,4-dione analogs () suggest that substituents like phenylsulfonyl groups minimally distort bond lengths in the diketone framework, preserving reactivity .

Reactivity Trade-offs : While electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) increase acidity, steric effects can limit their application in sterically demanding reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.